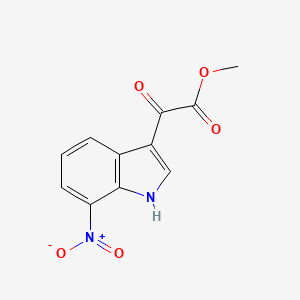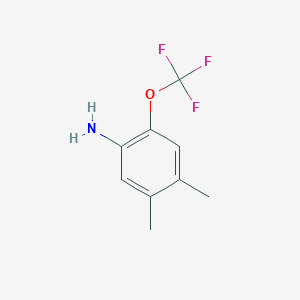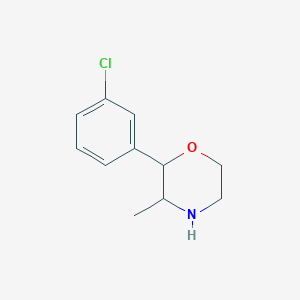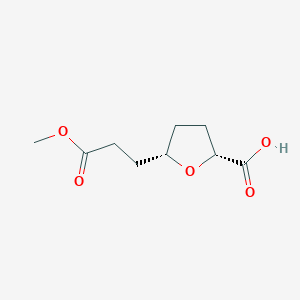![molecular formula C14H9ClN2O2 B11717214 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione CAS No. 2006278-00-6](/img/structure/B11717214.png)
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to adhere to green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
化学反应分析
Types of Reactions
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the pyridyl group.
N-isoindoline-1,3-diones: A broader class of compounds with various substitution patterns.
Uniqueness
2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione is unique due to the presence of the 5-chloro-3-pyridyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and contributes to its diverse applications in scientific research and industry .
属性
CAS 编号 |
2006278-00-6 |
|---|---|
分子式 |
C14H9ClN2O2 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
2-[(5-chloropyridin-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-9(6-16-7-10)8-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 |
InChI 键 |
IPTFDLRALRRDJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CN=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
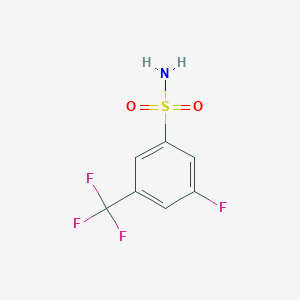
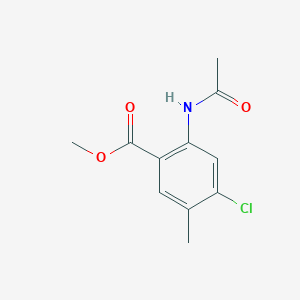
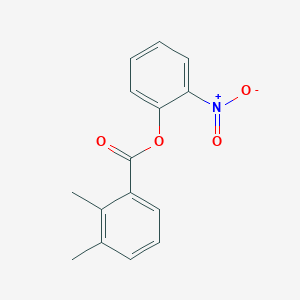

![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
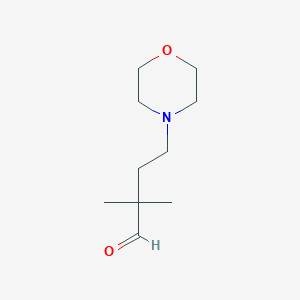
![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)
![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)
